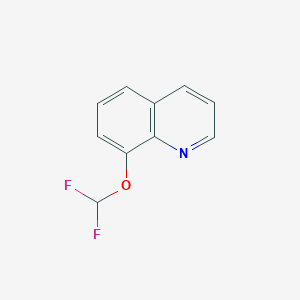

8-(Difluoromethoxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(Difluoromethoxy)quinoline is an organic compound with the molecular formula C10H7F2NO . It is a derivative of quinoline .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied . The Skraup Synthesis Method is one of the most widely used methods for the preparation of quinoline . Other methods include Friedlander Synthesis, Doebner- Miller Synthesis, and Knorr Quinoline Synthesis .Molecular Structure Analysis

The molecular weight of 8-(Difluoromethoxy)quinoline is 195.17 . The InChI code is 1S/C10H7F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1-6,10H .Physical And Chemical Properties Analysis

8-(Difluoromethoxy)quinoline is a powder with a melting point of 68-72 degrees Celsius . It is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water .Applications De Recherche Scientifique

1. Fluorescent Chemosensor Development

8-(Difluoromethoxy)quinoline derivatives have been utilized in the creation of fluorescent chemosensors. For example, a quinoline derivative was successfully synthesized and coupled with carbon dots to create a nanocomposite that acts as a “turn-off” fluorescent chemosensor for the detection of Cu2+ ions. This composite exhibits high sensitivity and selectivity, excellent fluorescence stability, and can directly detect in aqueous solutions, including tap water (Li et al., 2016).

2. Corrosion Inhibition

Quinoline derivatives are also studied for their potential as corrosion inhibitors. For instance, derivatives like 8-aminoquinoline and 8-nitroquinoline have been shown to act as anodic inhibitors, forming protective films on surfaces such as aluminum alloys in corrosive environments. These compounds demonstrate effectiveness in retarding electrochemical processes related to corrosion (Wang et al., 2015).

3. Material Synthesis and Characterization

In the field of material science, 8-(Difluoromethoxy)quinoline derivatives have been synthesized and characterized for various applications. For example, different 8-(n-bromo-R-alkoxy)quinoline derivatives were prepared and characterized, with their impact on mild steel corrosion inhibition in acidic environments being evaluated. The effectiveness of these compounds is influenced by the length of the hydrocarbon chain, and their adsorption properties were studied using theoretical methods like density functional theory (DFT) calculations (Tazouti et al., 2021).

4. Coordination Chemistry and Complex Formation

Quinoline derivatives can form coordination complexes with various metals. For instance, 8-(diphenylphosphanyl)quinoline has been used to form dichloridopalladium(II) and -platinum(II) complexes. These compounds demonstrate interesting structural properties and potential applications in coordination chemistry (Suzuki et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-(difluoromethoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1-6,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYHQYHDEGKCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Difluoromethoxy)quinoline | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2663457.png)

![Decahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2663459.png)

![7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2663467.png)

![2-Chloro-1-spiro[2.4]heptan-2-ylethanone](/img/structure/B2663470.png)

![6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2663476.png)